molecular formula C11H12F3NO2 B15289824 4-Trifluoromethyl-a-methyl-D-phenylalanine

4-Trifluoromethyl-a-methyl-D-phenylalanine

Cat. No.: B15289824
M. Wt: 247.21 g/mol
InChI Key: PEYIUMGUVJOYKB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trifluoromethyl-a-methyl-D-phenylalanine, also known as (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-a-methyl-D-phenylalanine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl-a-methyl-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Trifluoromethyl-a-methyl-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-a-methyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biochemical pathways and physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Trifluoromethyl-D-phenylalanine
  • 4-Trifluoromethyl-L-phenylglycine
  • 3-Trifluoromethyl-DL-phenylglycine
  • α-Methyl-D-phenylalanine

Comparison: Compared to these similar compounds, 4-Trifluoromethyl-a-methyl-D-phenylalanine is unique due to the presence of both the trifluoromethyl group and the α-methyl group. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1

InChI Key

PEYIUMGUVJOYKB-SNVBAGLBSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.